4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline
CAS No.: 2202897-41-2
Cat. No.: VC2682471
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2202897-41-2 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
| Standard InChI | InChI=1S/C12H10N4O/c13-9-1-3-10(4-2-9)17-11-5-6-16-12(7-11)14-8-15-16/h1-8H,13H2 |
| Standard InChI Key | NFQOPWXJPJPWLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2 |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC3=NC=NN3C=C2 |
Introduction
Chemical Identity and Basic Properties
4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline is a heterocyclic compound with several defining characteristics that establish its identity within chemical databases and research contexts.
Identification Parameters
The compound is cataloged with specific identifiers that allow for accurate tracking and reference across scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Number | 2202897-41-2 |
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.239 g/mol |
| SMILES Notation | NC1=CC=C(OC2=CC3=NC=NN3C=C2)C=C1 |
| Storage Conditions | 2-8 degrees Celsius |
The molecular structure contains a 7-membered triazolo[1,5-a]pyridine core connected through an oxygen atom to an aniline group, creating its distinctive chemical architecture .
Structural Characteristics
The compound's structure combines several pharmaceutically relevant moieties that contribute to its potential biological activities. The triazolo-pyridine component introduces heterocyclic nitrogen atoms in a fused ring system, while the aniline group provides a primary amine functionality that serves as a potential reaction site for further derivatization.
This structural arrangement allows for specific molecular interactions with biological targets, particularly those involving hydrogen bonding and π-π stacking interactions common in ligand-protein binding scenarios.
Synthesis and Preparation Methods
The synthesis of 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline involves specific reaction conditions and processes that yield the compound with high purity.
Synthetic Approaches
While direct synthetic information for 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline is limited in the available literature, related compounds offer insights into potential synthetic routes. For instance, the synthesis of the closely related compound 4-( triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline provides valuable information about possible synthetic pathways .
The synthesis of this related compound reportedly achieves a yield of 94.5% under specific reaction conditions, suggesting efficient synthetic pathways for this class of compounds .
Reaction Conditions
Based on information from analogous compounds, the synthesis likely involves:
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Palladium-catalyzed reactions
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Hydrogenation processes
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Temperature control between 20-30°C
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Methanol as a solvent
These conditions suggest that the synthesis follows established protocols for heterocyclic compounds containing triazole and pyridine moieties, with particular attention to catalyst selection and reaction parameters.
Chemical Reactivity and Properties
Understanding the chemical behavior of 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline provides insights into its potential applications and interactions in biological systems.
Functional Group Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
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The primary amine group on the aniline moiety is susceptible to various reactions including acylation, alkylation, and diazotization
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The triazole ring contains nitrogen atoms that can participate in hydrogen bonding interactions
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The ether linkage connects the two major components of the molecule and provides conformational flexibility
Stability Considerations
The recommended storage conditions of 2-8°C suggest moderate stability concerns that require controlled temperature environments . This temperature range is typical for compounds that may undergo degradation at elevated temperatures or during prolonged storage at room temperature.
Pharmaceutical Relevance and Applications
The pharmaceutical significance of 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline stems from its structural relationship to compounds used in cancer treatment.
Relation to Tucatinib
A particularly noteworthy application involves the compound's relationship to Tucatinib, a small molecule inhibitor of HER2 used in the treatment of HER2-positive breast cancer. The full chemical name of Tucatinib is (N4-(4-( triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine .
Tucatinib has demonstrated significant clinical efficacy, with research showing that it improves progression-free survival in patients with HER2-positive breast cancer when used in combination with other therapies.
Structural Building Block
4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for specific modifications that can lead to compounds with targeted biological activities, particularly in cancer treatment applications.
The aniline component provides a reactive site for further elaboration, allowing medicinal chemists to incorporate additional functionality to optimize pharmacological properties.
Structure-Activity Relationships
Understanding the relationship between the compound's structure and its biological activity provides insights into its potential for pharmaceutical development.
Key Structural Features
Several structural elements contribute to the potential biological activity of 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline:
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The triazole ring system offers multiple nitrogen atoms for hydrogen bonding interactions with biological targets
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The pyridine component provides aromatic character and potential for π-π stacking interactions
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The ether linkage creates a specific spatial arrangement between the aromatic components
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The aniline group introduces a primary amine that can form hydrogen bonds with protein residues
These features collectively determine the compound's interaction profile with biological targets, particularly protein binding sites.
Comparison with Related Compounds
4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline shares structural similarities with 4-( triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, differing only by the presence of a methyl group on the aniline portion of the latter compound .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline | C12H10N4O | 226.239 g/mol |
| 4-( triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | C13H12N4O | 240.26 g/mol |
The methyl substitution in 4-( triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline likely influences properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, illustrating how minor structural modifications can significantly impact pharmacological properties.
Research Implications and Future Directions
The current understanding of 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline points to several promising research avenues.
Challenges and Opportunities
Research into 4-( Triazolo[1,5-a]pyridin-7-yloxy)aniline faces several challenges and opportunities:
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Limited published data on its specific biological activities requires further investigation
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Optimization of synthetic routes could improve accessibility for research
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Structure-activity relationship studies could identify key pharmacophore elements
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Exploration of additional derivatives might reveal compounds with enhanced properties
Addressing these challenges presents significant opportunities for advancing knowledge in both synthetic chemistry and cancer therapeutics.
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